molecular formula C22H18F2N4OS B3399996 N-(2,5-difluorophenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide CAS No. 1040651-53-3

N-(2,5-difluorophenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

Cat. No.: B3399996
CAS No.: 1040651-53-3
M. Wt: 424.5 g/mol
InChI Key: HUOSBXBUXDFNQC-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrazine core substituted with a 4-ethylphenyl group at position 2 and a sulfanyl acetamide moiety linked to a 2,5-difluorophenyl group. Its molecular formula is C24H20F2N4OS, with a molecular weight of 468.5 g/mol .

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F2N4OS/c1-2-14-3-5-15(6-4-14)18-12-20-22(25-9-10-28(20)27-18)30-13-21(29)26-19-11-16(23)7-8-17(19)24/h3-12H,2,13H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUOSBXBUXDFNQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-difluorophenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a synthetic organic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activity. This article delves into the biological properties, mechanisms of action, and research findings related to this compound, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including a difluorophenyl moiety, a pyrazolo[1,5-a]pyrazin unit, and a sulfanyl acetamide group. Its molecular formula is C21H16F2N4OSC_{21}H_{16}F_2N_4OS with a molecular weight of approximately 424.5 g/mol. The structural complexity is believed to contribute to its pharmacological properties.

Structural Characteristics

PropertyValue
Molecular FormulaC21H16F2N4OS
Molecular Weight424.5 g/mol
LogP3.56
Polar Surface Area55.76 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Anticancer Potential

Preliminary studies indicate that compounds with similar structures often exhibit significant anticancer activity. For instance, pyrazolo[1,5-a]pyrazin derivatives have been investigated for their ability to inhibit cancer cell proliferation. A study reported that certain pyrazolo derivatives showed IC50 values as low as 6.9 µg/mL against HepG-2 liver cancer cells, suggesting promising potential for this compound in cancer therapy .

The mechanism through which this compound exerts its biological effects is likely multifaceted. Compounds containing the pyrazolo[1,5-a]pyrazin scaffold are known to interact with various biological targets, including protein kinases involved in cancer cell signaling pathways. Understanding these interactions is crucial for elucidating the therapeutic potential and possible side effects associated with the compound.

Other Biological Activities

In addition to anticancer properties, related compounds have shown promise in anti-inflammatory and antimicrobial activities. The presence of the sulfanyl group may enhance bioactivity by facilitating interactions with biological macromolecules.

Study on Structural Analogues

A comparative study evaluated several analogues of this compound for their biological activities:

Compound NameBiological Activity
N-(2-chlorophenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamidePotential anticancer activity
This compoundSimilar therapeutic effects
3-{(3-fluorophenyl)methyl}-1H-pyrazoleInvestigated for anti-inflammatory properties

These findings underscore the potential of this compound as a lead compound in drug development.

Comparison with Similar Compounds

Substituent Effects

  • Electron-Withdrawing Groups (e.g., -F, -Cl) : Fluorine and chlorine atoms in the 2,5-difluorophenyl or 4-chlorophenyl groups enhance metabolic stability and binding affinity to hydrophobic pockets in target proteins .
  • Alkoxy Chains (e.g., -OCH2CH2CH2CH3) : Butoxy or ethoxy groups improve lipid solubility, facilitating blood-brain barrier penetration in CNS-targeted therapies .
  • Aromatic Systems (e.g., naphthalen-1-yl) : Extended aromatic systems like naphthalene increase π-π stacking interactions, critical for DNA intercalation or kinase inhibition .

Pharmacological Profiles

  • Anti-inflammatory Activity : Methoxy/ethoxy-substituted analogs exhibit COX-2 inhibition due to optimal steric and electronic compatibility with the enzyme’s active site .
  • Anticancer Potential: Naphthalene-containing derivatives show cytotoxicity in breast and lung cancer cell lines, likely via topoisomerase inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-difluorophenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,5-difluorophenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

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